molecular formula C12H11F3N2O B2813944 1-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]phthalazine CAS No. 2197496-97-0

1-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]phthalazine

Cat. No.: B2813944
CAS No.: 2197496-97-0
M. Wt: 256.228
InChI Key: HSQTZUVIVKGMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]phthalazine is an organic compound that belongs to the phthalazine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]phthalazine typically involves the reaction of 1-methylphthalazine with 1,1,1-trifluoropropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]phthalazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoropropan-2-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]phthalazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]phthalazine involves its interaction with specific molecular targets and pathways. The trifluoropropan-2-yl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-Methylphthalazine
  • 1,1,1-Trifluoropropan-2-yl derivatives
  • Other phthalazine derivatives

Uniqueness: 1-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]phthalazine is unique due to the presence of the trifluoropropan-2-yl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, differentiating it from other similar compounds.

Properties

IUPAC Name

1-methyl-4-(1,1,1-trifluoropropan-2-yloxy)phthalazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c1-7-9-5-3-4-6-10(9)11(17-16-7)18-8(2)12(13,14)15/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQTZUVIVKGMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)OC(C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.